Cas no 1936199-26-6 (3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid)

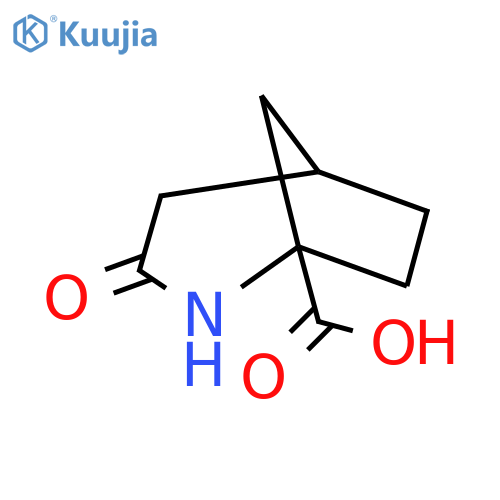

1936199-26-6 structure

商品名:3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid

3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid

- 3-OXO-2-AZA-BICYCLO[3.2.1]OCTANE-1-CARBOXYLICACID

- 3-OXO-2-AZA-BICYCLO[3.2.1]OCTANE-1-CARBOXYLIC ACID

- EN300-1478241

- 1936199-26-6

- 3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid

-

- インチ: 1S/C8H11NO3/c10-6-3-5-1-2-8(4-5,9-6)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)

- InChIKey: FCSBELVJJXXUEM-UHFFFAOYSA-N

- ほほえんだ: OC(C12CCC(CC(N1)=O)C2)=O

計算された属性

- せいみつぶんしりょう: 169.07389321g/mol

- どういたいしつりょう: 169.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1478241-1.0g |

3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |

1936199-26-6 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1478241-2500mg |

3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |

1936199-26-6 | 2500mg |

$2912.0 | 2023-09-28 | ||

| Enamine | EN300-1478241-50mg |

3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |

1936199-26-6 | 50mg |

$1247.0 | 2023-09-28 | ||

| Enamine | EN300-1478241-1000mg |

3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |

1936199-26-6 | 1000mg |

$1485.0 | 2023-09-28 | ||

| Enamine | EN300-1478241-5000mg |

3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |

1936199-26-6 | 5000mg |

$4309.0 | 2023-09-28 | ||

| Enamine | EN300-1478241-250mg |

3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |

1936199-26-6 | 250mg |

$1366.0 | 2023-09-28 | ||

| Enamine | EN300-1478241-500mg |

3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |

1936199-26-6 | 500mg |

$1426.0 | 2023-09-28 | ||

| Enamine | EN300-1478241-100mg |

3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |

1936199-26-6 | 100mg |

$1307.0 | 2023-09-28 | ||

| Enamine | EN300-1478241-10000mg |

3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |

1936199-26-6 | 10000mg |

$6390.0 | 2023-09-28 |

3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

1936199-26-6 (3-oxo-2-azabicyclo3.2.1octane-1-carboxylic acid) 関連製品

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量